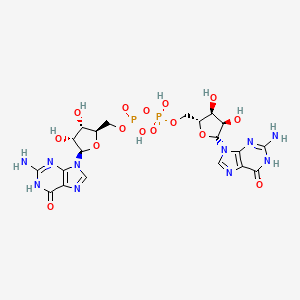

Diguanosine diphosphate

Description

Properties

CAS No. |

34692-44-9 |

|---|---|

Molecular Formula |

C20H26N10O15P2 |

Molecular Weight |

708.4 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C20H26N10O15P2/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-11(33)9(31)5(43-17)1-41-46(37,38)45-47(39,40)42-2-6-10(32)12(34)18(44-6)30-4-24-8-14(30)26-20(22)28-16(8)36/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H,39,40)(H3,21,25,27,35)(H3,22,26,28,36)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1 |

InChI Key |

LFEYGVXBDRXHGF-MHARETSRSA-N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthesis and Enzymology of Diguanosine Diphosphate Gp4g

Biosynthesis Pathways of Gp4G

The synthesis of diguanosine diphosphate (B83284) (Gp4G) and other dinucleoside polyphosphates (Np_n_Ns) within organisms is not attributed to a single, universal pathway but rather involves a diverse group of enzymes, many of which produce these molecules as a result of secondary or "promiscuous" activities. exlibrisgroup.com However, specific synthetases have been identified, alongside other enzyme classes such as nucleotidyltransferases and ligases that contribute to the cellular pool of these compounds.

Identification and Characterization of Gp4G Synthetase

A key enzyme specifically catalyzing the synthesis of Gp4G is GTP:GTP guanylyltransferase, which has been notably studied in the brine shrimp Artemia franciscana. nih.gov This enzyme, found in the yolk platelets of Artemia cysts, is unique in its dedicated function of synthesizing Gp4G from two molecules of guanosine (B1672433) triphosphate (GTP). nih.gov This specificity distinguishes it from other enzymes that may produce Gp4G less specifically. exlibrisgroup.comnih.gov

The reaction mechanism of GTP:GTP guanylyltransferase from Artemia involves the formation of a covalent enzyme-nucleotide intermediate. nih.gov The process is initiated by the enzyme reacting with one molecule of GTP to form a stable enzyme-guanylate (E-GMP) complex, with the release of pyrophosphate. This activated GMP moiety is then transferred to a second GTP molecule, which acts as the acceptor, to form Gp4G.

Detailed investigation into this intermediate has revealed its precise chemical nature. nih.gov Through labeling studies using [α-³²P]GTP, the guanylate moiety was found to be linked to a histidine residue on the enzyme. nih.gov Specifically, the linkage occurs via the Nε2 ring nitrogen of the histidyl residue, forming a covalent Nε2-guanylylhistidyl reaction intermediate. nih.gov This mechanism is distinct from that of mRNA capping enzymes, which can also synthesize Gp4G but do so through a lysyl-nucleotide intermediate. nih.gov Based on its reaction mechanism and substrate specificity, GTP:GTP guanylyltransferase is suggested to belong to the GAFH superfamily, which includes other enzymes like histidine triad (B1167595) (HIT) proteins and galactose-1-phosphate uridylyltransferase. nih.gov

Involvement of Nucleotidyltransferases in Dinucleoside Polyphosphate Synthesis (e.g., Poly(A) polymerase)

Nucleotidyltransferases are a broad class of enzymes involved in nucleic acid metabolism, and some members have been implicated in the synthesis of dinucleoside polyphosphates. exlibrisgroup.comnih.gov While not their primary function, these enzymes can exhibit promiscuous activity, leading to the formation of molecules like Gp4G. exlibrisgroup.com

Yeast poly(A) polymerase, for instance, shows a significant interaction with dinucleoside polyphosphates. nih.govcore.ac.uk Although this enzyme's main role is to add poly(A) tails to mRNA precursors, its activity is strongly stimulated by the presence of Gp4G and other similar molecules. nih.govcore.ac.uk In the presence of 0.01 mM Gp4G, the kinetics of yeast poly(A) polymerase change significantly; the Hill coefficient (n_H_) shifts from 1.6 to 1.0, and the K_m_ value for its substrate ATP decreases from 0.308 mM to 0.063 mM. nih.govcore.ac.uk This indicates that even low concentrations of Gp4G can have a marked activating effect on the enzyme. nih.govcore.ac.uk This relationship points to a potential regulatory link between the pools of dinucleoside polyphosphates and the machinery for RNA synthesis and modification. nih.gov

Table 1: Effect of Dinucleoside Polyphosphates on Yeast Poly(A) Polymerase Activity Activation is relative to a control without any effector, where a 10-fold activation is represented as 100. core.ac.uk Data sourced from studies conducted in the presence of 0.05 mM ATP and 0.01 mM of the respective dinucleotide. core.ac.uk

| Dinucleotide | Relative Activation |

| Gp4G | 100 |

| Gp3G | 82 |

| Ap6A | 61 |

| Gp2G | 52 |

| Ap4A | 51 |

| Ap2A | 41 |

| Gp5G | 36 |

| Ap5A | 27 |

| Ap3A | 20 |

Ligase-Mediated Synthesis of Dinucleoside Polyphosphates (e.g., DNA ligases)

Ligases, particularly DNA and RNA ligases, represent another significant enzymatic source for the synthesis of dinucleoside polyphosphates. nih.govnih.gov The general mechanism involves the formation of an adenylylated enzyme (E-AMP) intermediate, which is a key step in their canonical function of joining nucleic acid strands. nih.gov However, this reactive intermediate can also be intercepted by other nucleoside triphosphates to synthesize dinucleoside polyphosphates. nih.govnih.gov

T4 DNA ligase, a widely utilized enzyme in molecular biology, can synthesize various dinucleoside polyphosphates, including Ap4G (a mixed diguanosine polyphosphate). nih.gov The enzyme transfers the AMP moiety from its E-AMP complex to an acceptor molecule like GTP, resulting in the formation of Ap4G. nih.gov This synthesis pathway is inhibited by the presence of nicked DNA, the enzyme's natural substrate. nih.gov Similarly, T4 RNA ligase is also capable of catalyzing the synthesis of Np_n_N compounds through a similar mechanism involving an E-AMP complex. nih.govsigmaaldrich.com

Table 2: Enzymes Involved in Dinucleoside Polyphosphate Synthesis

| Enzyme Class | Specific Enzyme Example | Proposed Mechanism | Product Example |

| Synthetase | GTP:GTP guanylyltransferase (Artemia) | Specific synthesis via a covalent Nε2-guanylylhistidyl intermediate. nih.gov | Gp4G |

| Nucleotidyltransferase | Yeast Poly(A) Polymerase | Activity is strongly stimulated by Np_n_Ns, suggesting a functional link. nih.govcore.ac.uk | (Stimulates Poly(A) synthesis) |

| Ligase | T4 DNA Ligase | Promiscuous reaction where the E-AMP intermediate is intercepted by a nucleotide triphosphate. nih.gov | Ap4G |

| Ligase | T4 RNA Ligase | Catalyzes synthesis via an E-AMP complex. nih.gov | Np_n_N |

Regulation of Gp4G Synthesis in Response to Cellular States

The synthesis of Gp4G and related molecules is not constitutive but is regulated in response to various cellular conditions, particularly stress and different metabolic or growth phases. acs.orgnih.gov These molecules often function as "alarmones," signaling molecules that accumulate under adverse conditions to trigger adaptive responses. acs.orgacs.org

In bacteria, the synthesis of the alarmone guanosine 5'-diphosphate 3'-diphosphate (ppGpp) is a well-established response to amino acid starvation and entry into the stationary phase. nih.gov The accumulation of ppGpp, along with changes in intracellular GTP levels, acts as a signal to regulate gene expression, including the production of antibiotics in Bacillus subtilis. nih.gov This dual regulation by guanine (B1146940) nucleotides provides a model for how Gp4G synthesis might be controlled. nih.gov It is proposed that cellular sensors detect shifts in the pools of these nucleotides to modulate metabolic pathways appropriate for the cell's state. nih.gov

Furthermore, ppGpp is known to regulate the activity of alternative sigma factors, such as σE, which controls the extracytoplasmic stress response. nih.gov This regulation can occur by altering the competition among sigma factors for the core RNA polymerase, thereby adjusting the cell's transcriptional program to meet the needs of a particular state, such as stationary phase. nih.gov By analogy, an accumulation of Gp4G could serve a similar signaling role during cellular stress, influencing major cellular processes like transcription and RNA processing to adapt to the changing environment. nih.govacs.org

Catabolism and Regulatory Mechanisms of Diguanosine Diphosphate

Enzymatic Hydrolysis of Gp4G

The principal route for Gp4G degradation is through the action of specific enzymes that catalyze its hydrolysis. This reaction involves the cleavage of a phosphodiester bond within the Gp4G molecule.

A key enzyme in the catabolism of Gp4G is Bis(5′-nucleosyl)-tetraphosphatase, also known as Nudix Hydrolase 2 (NUDT2). genecards.org NUDT2 is a member of the Nudix (Nucleoside Diphosphate (B83284) linked to some other moiety X) hydrolase superfamily, a large family of enzymes known for their "house-cleaning" and regulatory functions. nih.gov NUDT2 catalyzes the asymmetrical hydrolysis of dinucleoside polyphosphates like Gp4G. reactome.orguniprot.org This enzyme asymmetrically cleaves the P¹-P⁴-bis(5'-guanosyl) tetraphosphate (B8577671) molecule. reactome.org Beyond Gp4G, NUDT2 is also known to hydrolyze other similar molecules like diadenosine tetraphosphate (Ap4A) and has been shown to have decapping activity on certain types of RNA. genecards.orgnih.gov The proper functioning of NUDT2 is crucial for neuronal development and homeostasis, as loss-of-function mutations in the NUDT2 gene have been linked to neurodevelopmental disorders. nih.gov

The asymmetrical cleavage of Gp4G by NUDT2 results in the formation of two vital guanine (B1146940) nucleotides: Guanosine (B1672433) 5′-Monophosphate (GMP) and Guanosine 5′-Triphosphate (GTP). reactome.org These products are not merely waste but are readily reincorporated into cellular metabolism. GTP is a primary energy currency for various cellular processes, including protein synthesis and signal transduction, and serves as a building block for RNA synthesis. researchgate.net GMP can be phosphorylated to guanosine diphosphate (GDP) and subsequently to GTP, thus replenishing the cellular pool of these essential molecules. researchgate.net This recycling mechanism is an efficient way for the cell to manage its nucleotide resources.

Mechanisms of Gp4G Turnover and Contribution to Cellular Homeostasis

The continuous synthesis and degradation of Gp4G, a process known as turnover, is fundamental to its role in maintaining cellular homeostasis. The rapid hydrolysis of Gp4G ensures that its signaling is transient and tightly controlled, allowing cells to respond swiftly to internal and external cues. By preventing the accumulation of Gp4G, NUDT2 and other hydrolases help to maintain a stable internal environment. reactome.org The controlled turnover of similar molecules, like Ap4A, has been implicated in cellular responses to stress, such as genotoxic and thermal stress. nih.gov This rapid catabolism allows the cell to reset its signaling pathways once the stress has been resolved, a key feature of cellular homeostasis. The breakdown of Gp4G can also lead to an increase in intracellular ATP, further impacting cellular energy status and viability. researchgate.net

Interplay with Other Dinucleotide Hydrolases (e.g., NUDIX Family Pyrophosphatases)

While NUDT2 is a significant enzyme in Gp4G catabolism, the regulation of dinucleotide polyphosphates is a broader function of the NUDIX hydrolase family. nih.gov These enzymes share a conserved sequence motif known as the Nudix box, which is part of the catalytic site. nih.gov The family is characterized by a wide and sometimes overlapping range of substrate specificities. researchgate.net

This redundancy and broad specificity suggest a complex interplay among different NUDIX hydrolases in controlling the levels of various signaling molecules, including Gp4G. For instance, other members of the human NUDIX family, such as NUDT15 and NUDT18, have been shown to efficiently hydrolyze other pyrophosphate-containing molecules like isoprene (B109036) pyrophosphates. biorxiv.org This functional overlap provides a robust system for cellular "house-cleaning," preventing the accumulation of potentially toxic or disruptive signaling molecules and ensuring precise metabolic regulation. nih.gov The existence of multiple hydrolases with varying specificities creates a sophisticated network that contributes to the fine-tuning of cellular responses and the maintenance of homeostasis.

Molecular and Cellular Functions of Diguanosine Diphosphate

Role in Cellular Energy Metabolism and Nucleotide Pool Dynamics

Gp4G is deeply integrated into the cell's energy and nucleotide management systems. It functions as an energy reservoir and a precursor for other essential nucleotides, ensuring cellular viability and function, especially under stress.

Diguanosine tetraphosphate (B8577671) (Gp4G) is recognized as a stable precursor for Adenosine (B11128) Triphosphate (ATP), the primary energy currency of the cell. bkherb.comeeose.com The conversion of Gp4G into ATP is a key aspect of its function as an energy storage molecule. slideshare.neteeose.com This relationship is clearly observed in the life cycle of organisms like Artemia salina (brine shrimp). During its awakening from a dormant state, the intracellular concentration of Gp4G rapidly decreases while there is a corresponding sharp increase in ATP levels. slideshare.neteeose.com This dynamic illustrates the direct conversion of Gp4G to ATP to meet the sudden energy demands of awakening cells. eeose.com The mechanism involves the transfer of high-energy phosphates from a guanosine (B1672433) triphosphate (GTP) component to a diphosphate (B83284) nucleoside like adenosine diphosphate (ADP), a process facilitated by various enzymatic systems that promote reversible phosphotransfer between nucleotides. eeose.com

Gp4G significantly influences the balance of the entire intracellular nucleotide pool. Studies conducted on HeLa cells have shown that treatment with Gp4G leads to a notable 38% increase in intracellular ATP concentration. eeose.comnih.govresearchgate.net Beyond ATP, Gp4G administration also elevates the intracellular levels of other tri-, di-, and monophosphate nucleosides. eeose.comnih.govresearchgate.net This disrupts the typical quasi-equilibrium state of nucleotide concentrations within the cell. eeose.comnih.gov Specifically, a statistically significant increase in Guanosine diphosphate (GDP) has been quantified. eeose.com This broad alteration of nucleotide levels suggests that Gp4G's effects are not limited to energy supply but extend to modulating the availability of precursors for various biochemical pathways. eeose.comresearchgate.net

Table 1: Effect of Gp4G on Intracellular Nucleotide Concentrations in HeLa Cells

| Nucleotide | Change upon Gp4G Treatment | Reference |

| Adenosine Triphosphate (ATP) | 38% increase | eeose.comnih.govresearchgate.net |

| Guanosine diphosphate (GDP) | Statistically significant increase | eeose.com |

| Other tri-, di-, and monophosphate nucleosides | General increase | eeose.comnih.govresearchgate.net |

The synthesis of nucleic acids, DNA and RNA, requires a steady supply of purine (B94841) nucleotides, namely Adenosine Monophosphate (AMP) and Guanosine Monophosphate (GMP). nih.gov These are the foundational blocks that are subsequently phosphorylated to form ATP, GTP, and their deoxy-counterparts for incorporation into nucleic acid chains. columbia.edunih.gov Gp4G, being composed of two guanosine residues, directly contributes to this essential pool. nih.gov Through metabolic processes, Gp4G can be broken down to yield guanosine and its phosphorylated derivatives like GMP and GDP. These molecules are then available for the cell's salvage pathways, which efficiently recycle purine bases and nucleosides back into the nucleotide pool. columbia.edu By elevating the intracellular concentration of molecules like GDP, Gp4G effectively enriches the purine nucleotide pool, ensuring that the necessary precursors for DNA and RNA synthesis are readily available. eeose.com

Gp4G serves as a crucial energy reservoir, particularly in states of cellular stress or energy limitation. It is a principal source of high-energy phosphate (B84403) bonds, which can be readily utilized when other energy-generating pathways are compromised. eeose.com The molecule's role is critical for survival under conditions such as anoxia (oxygen deficiency). researchgate.net In dormant embryos of Artemia salina, Gp4G acts as a primary source of the phosphate-bond energy required to maintain viability. This function allows the organism to survive prolonged periods without oxygen, a time when standard aerobic respiration and ATP production are halted.

Involvement in Cellular Signaling Pathways

Beyond its metabolic roles, Diguanosine tetraphosphate is an active participant in cellular communication, capable of initiating signaling cascades that regulate cellular function.

Gp4G has been identified as an activator of G proteins, which are central to signal transduction in response to extracellular stimuli. eeose.comresearchgate.net G proteins function as molecular switches, cycling between an inactive state when bound to Guanosine diphosphate (GDP) and an active state when bound to Guanosine triphosphate (GTP). nih.govresearchgate.net The binding of an external signal to a G protein-coupled receptor (GPCR) triggers the exchange of GDP for GTP on the G protein's alpha subunit, leading to its activation and the initiation of downstream signaling. researchgate.net By acting as a source of guanine (B1146940) nucleotides, Gp4G can facilitate this activation process. The activation of G proteins by Gp4G leads to downstream effects, including the boosting of second messengers like cyclic AMP (cAMP), which in turn activates enzymes involved in numerous metabolic pathways. eeose.comnih.gov

Contribution to Cellular Stress Response Mechanisms

Guanine-based nucleotides and nucleosides are significant mediators of the cellular response to various stressors. They are central to signaling pathways that enable cells to adapt and survive under adverse conditions. In bacteria, guanosine 3',5'-bispyrophosphate (ppGpp), often referred to as an "alarmone," accumulates rapidly in response to nutritional deficiencies, such as amino acid starvation, triggering a broad defensive strategy known as the stringent response wikipedia.orgnih.gov. This response helps conserve resources by inhibiting processes like protein synthesis wikipedia.orgnih.gov. In mammalian cells, the nucleoside guanosine has demonstrated protective effects against conditions like oxygen and glucose deprivation nih.gov.

The ability of organisms to adapt to environmental shocks is crucial for survival. In bacteria, the accumulation of Guanosine tetraphosphate (ppGpp) is a key adaptive mechanism to nutritional stress wikipedia.org. Studies on certain bacteria, like Deinococcus radiodurans, have shown extreme resistance to DNA-damaging agents, including UV radiation and desiccation, which induce significant oxidative stress nih.gov. While not directly linked to a single guanosine compound, this resistance relies on robust systems that protect proteins from oxidative damage and efficiently repair DNA nih.gov. In plants, metabolic adaptation to prolonged anoxia (oxygen deprivation) involves a significant downregulation of metabolism, allowing mature leaves to survive extended periods without oxygen nih.gov. In experimental models of neurotoxicity, guanosine has been shown to afford neuroprotection in hippocampal slices subjected to oxygen and glucose deprivation, a condition that mimics anoxia nih.gov.

Heat shock proteins (HSPs) are molecular chaperones that play a critical role in cellular protection by assisting in protein folding and preventing protein aggregation, particularly under stress conditions nih.govnih.gov. The 70 kDa heat shock protein (HSP70) is a primary example, being inducible by various stresses, including hyperthermia nih.govnih.gov. While both guanosine-related compounds and HSPs are integral to the cellular stress response, the currently available scientific literature does not establish a direct causal link where guanosine compounds act as a primary inducer of HSP70 expression. Rather, they appear to be parallel components of the cell's broader defense and survival machinery.

Reactive oxygen species (ROS) are highly reactive molecules derived from oxygen that can cause damage to DNA, proteins, and lipids if their levels become excessive nih.govmdpi.com. Guanosine compounds exhibit a modulatory role in ROS balance that can be context-dependent.

Several studies have highlighted the antioxidant properties of the nucleoside guanosine. It has been shown to reduce the production of reactive oxygen species and protect hippocampal astrocytes and slices from oxidative damage induced by inflammatory agents or oxygen-glucose deprivation nih.govnih.gov. This protective effect is a key component of its anti-inflammatory and neuroprotective actions nih.gov. Conversely, in a study on human breast cancer cells, extracellular guanosine and guanosine triphosphate (GTP) were found to increase the mitochondrial production of ROS, which contributed to a decrease in cell viability jst.go.jp.

Table 1: Effects of Guanosine Compounds on ROS Production

| Compound | Cellular Context | Observed Effect on ROS |

|---|---|---|

| Guanosine | Hippocampal Astrocytes / Slices | Reduction of ROS nih.govnih.gov |

| Guanosine / GTP | Human Breast Cancer Cells (SKBR-3) | Increase in mitochondrial ROS jst.go.jp |

Chronic inflammation is linked to numerous diseases, and the modulation of inflammatory pathways is a key therapeutic target. The nucleoside guanosine has demonstrated significant anti-inflammatory properties by reducing the synthesis of pro-inflammatory cytokines. In cultured astrocytes, guanosine treatment prevents the increased production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) following exposure to inflammatory stimuli like lipopolysaccharide (LPS) nih.govresearchgate.net. This effect is often mediated by the inhibition of the nuclear factor kappa B (NFκB) signaling pathway, a central regulator of inflammatory gene expression nih.govnih.gov.

Research Findings on Guanosine's Anti-inflammatory Effects

In Hippocampal Astrocytes: Guanosine was found to prevent LPS-induced increases in TNF-α and IL-1β levels by activating the heme oxygenase-1 (HO-1) pathway nih.gov.

In Mature Astrocytes: Guanosine prevented glucose deprivation-induced production of pro-inflammatory cytokines, an effect linked to decreased NFκB transcriptional activity researchgate.net.

In Hippocampal Slices: Under conditions of oxygen and glucose deprivation, guanosine exhibited anti-inflammatory actions by inhibiting NFκB activation nih.gov.

Regulation of Gene Expression

Guanine nucleotides are fundamental to the regulation of gene expression through multiple mechanisms.

The most universal mechanism involves G-proteins, which act as molecular switches in cellular signaling wikipedia.org. These proteins are "on" when bound to Guanosine triphosphate (GTP) and "off" when bound to Guanosine diphosphate (GDP). This GTP/GDP cycle controls signaling cascades that ultimately lead to the modulation of gene expression wikipedia.org.

In bacteria, Guanosine tetraphosphate (ppGpp) acts as a direct regulator of transcription wikipedia.org. During the stringent response, ppGpp levels rise and directly inhibit the synthesis of ribosomal RNA (rRNA) and transfer RNA (tRNA) wikipedia.orgnih.gov. This action represses translation and shifts the cell's transcriptional resources toward genes involved in stress survival and amino acid biosynthesis wikipedia.org.

Influence on Cell Viability and Proliferation

The influence of guanosine compounds on cell viability and proliferation appears to be highly dependent on the cell type and physiological context.

In some contexts, guanosine-related molecules can inhibit cell growth. A study on human breast cancer SKBR-3 cells demonstrated that extracellular guanosine and guanine nucleotides, including GTP, decreased cell viability and proliferation jst.go.jp. This effect was associated with an increase in mitochondrial ROS and modifications to the cell cycle jst.go.jp.

Conversely, in other contexts, guanosine is shown to be non-toxic and may even support cell survival. For instance, treatment of cultured astrocytes and neurons with guanosine had no adverse effect on cell viability, indicating that it does not cause cellular stress in these models researchgate.net. Its neuroprotective effects in models of ischemia and inflammation further underscore a role in promoting cell survival under stressful conditions nih.gov. The pentose phosphate pathway, which is crucial for generating the building blocks for DNA synthesis, is essential for cell survival and proliferation amegroups.org.

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| Diguanosine diphosphate | |

| Guanosine diphosphate | GDP |

| Guanosine triphosphate | GTP |

| Guanosine tetraphosphate | ppGpp |

| Guanosine | Guo |

| Tumor Necrosis Factor-alpha | TNF-α |

| Interleukin-1 beta | IL-1β |

| Lipopolysaccharide | LPS |

| Heat Shock Protein 70 | HSP70 |

| Reactive Oxygen Species | ROS |

| Nuclear Factor kappa B | NFκB |

Modulation of Protein Synthesis

Diguanosine tetraphosphate (Gp4G) has been suggested to function as a regulatory molecule in protein synthesis, particularly during embryonic development in certain organisms. In the brine shrimp Artemia salina, Gp4G is found in large quantities within yolk platelets of encysted embryos. Research indicates that Gp4G and other dinucleoside compounds may play a direct regulatory role in protein synthesis during this developmental stage researchgate.net. The enzyme responsible for its creation, GTP:GTP guanylyltransferase, is primarily located in these yolk platelets, underscoring the molecule's importance in early life stages researchgate.net.

Further indirect evidence links Gp4G to environments of high metabolic activity and protein production. For instance, hair follicles are structures characterized by intense cell proliferation and protein synthesis to support hair growth. Studies on Gp4G formulations have shown that the molecule supports the bioenergetics of these follicles eeose.com. By increasing the intracellular concentrations of ATP and other nucleotides, Gp4G may facilitate the energy-demanding processes essential for follicle function, including robust protein synthesis eeose.comresearchgate.net.

A structurally similar molecule, diadenosine tetraphosphate (Ap4A), has been described as a "signal nucleotide" that is formed at the beginning of protein synthesis and is associated with positive growth regulation, further supporting the concept that dinucleoside polyphosphates are closely linked to the translational machinery of the cell researchgate.netpnas.org.

Stimulation of Extracellular Matrix Components (e.g., Collagen, Versican)

Gp4G has demonstrated significant effects on the components of the extracellular matrix (ECM), a critical network of proteins and other molecules that provides structural and biochemical support to surrounding cells. Research has shown that treatment with a Gp4G formulation can stimulate fibroblast activity eeose.comresearchgate.net. Fibroblasts are the primary cell type responsible for synthesizing and maintaining the ECM.

This activation of fibroblasts leads to notable changes in ECM composition. Specifically, Gp4G treatment has been observed to modify the arrangement of collagen fibers and to significantly increase the synthesis and deposition of versican, a large proteoglycan eeose.comresearchgate.net. Versican is integral to the formation of hydrated and loose matrices and is associated with the elastic fibers in the dermis nih.govdovepress.com. In one study, immunohistochemical staining revealed a substantial increase in versican deposition in tissues treated with a Gp4G formulation eeose.comresearchgate.net.

| Treatment Group | Observed Effect on Versican | Reference |

|---|---|---|

| Gp4G Formulation | 68% increase in deposition | eeose.comresearchgate.net |

The stimulation of these key ECM components suggests a role for Gp4G in tissue homeostasis and remodeling, contributing to the structural integrity and mechanical properties of the skin dovepress.com.

Cross-Talk with Other Cyclic Dinucleotide Signaling Systems (e.g., c-di-GMP, c-di-AMP, cGAMP)

While direct studies on the cross-talk between Gp4G and canonical cyclic dinucleotide signaling molecules like c-di-GMP, c-di-AMP, or cGAMP are limited, the behavior of structurally related dinucleoside polyphosphates provides a strong model for such interactions. The innate immune system, for example, relies on the cGAS-STING pathway to detect foreign or misplaced DNA, a process that involves the synthesis of the cyclic dinucleotide cGAMP nih.gov.

Research has revealed that the related molecule diadenosine tetraphosphate (Ap4A) can directly participate in this pathway. Ap4A has been shown to bind to the STING (Stimulator of Interferon Genes) protein, a central component of the cGAS-cGAMP signaling axis nih.govresearchgate.net. This interaction can delay the binding of cGAMP to STING, thereby attenuating the downstream inflammatory response nih.govresearchgate.net. This represents a clear instance of cross-talk where a dinucleoside polyphosphate modulates a major cyclic dinucleotide signaling system.

Given the structural similarities between Gp4G and Ap4A, it is plausible that Gp4G could engage in similar regulatory cross-talk, potentially interacting with components of cyclic dinucleotide pathways to fine-tune cellular responses. Such interactions are a key feature of nucleotide-based signaling, allowing for complex and integrated regulation of cellular physiology nih.govresearchgate.net.

Molecular Interactions of Gp4G

Interaction with Molecular Chaperones (e.g., Hsp90)

Although a direct interaction between Gp4G and the highly conserved molecular chaperone Hsp90 has not been documented, Gp4G has been shown to bind to other chaperone systems. Specifically, Gp4G interacts with sacsin, a large, multidomain protein that functions as a molecular chaperone and is implicated in protein quality control plos.orgarsacs.comresearchgate.net.

The sacsin protein contains three large repeating regions (SIRPTs), each of which includes a domain that is homologous to the ATPase domain of Hsp90 plos.orgarsacs.comresearchgate.net. At its C-terminus, sacsin possesses a Higher Eukaryotes and Prokaryotes Nucleotide-binding (HEPN) domain, which has been identified as a nucleotide-binding site plos.orgarsacs.comresearchgate.net.

Fluorescence polarization assays designed to screen for ligands of the HEPN domain demonstrated a clear interaction with various nucleotides. In these studies, diguanosine tetraphosphate (Gp4G) was confirmed as a binding partner for the HEPN domain of sacsin plos.orgarsacs.comresearchgate.net. This interaction is driven primarily by the phosphate groups of the nucleotide. This finding establishes a direct molecular link between Gp4G and the sacsin chaperone machinery, suggesting a potential regulatory role for Gp4G in sacsin's function.

| Molecule | Interacting Chaperone/Domain | Interaction Type | Reference |

|---|---|---|---|

| Diguanosine Tetraphosphate (Gp4G) | Sacsin (HEPN Domain) | Direct Binding | plos.orgarsacs.comresearchgate.net |

Interaction with Viral Enzymes (e.g., Inhibition of HIV Reverse Transcriptase by Analogs)

There is no direct evidence showing that analogs of Gp4G inhibit HIV reverse transcriptase. However, studies on the related dinucleoside polyphosphate, diadenosine tetraphosphate (Ap4A), reveal a complex interaction with this viral enzyme. HIV reverse transcriptase is capable of synthesizing dinucleoside polyphosphates through a reaction that eliminates a nucleoside triphosphate (NTP) rather than the typical pyrophosphate nih.govfrontiersin.org.

Furthermore, the reverse reaction, which is analogous to pyrophosphorolysis, can be catalyzed by the enzyme to remove chain-terminating dideoxynucleotides from DNA nih.govfrontiersin.org. These dideoxynucleotides are the active forms of several anti-HIV drugs. This process results in the generation of dinucleoside polyphosphates, linking the metabolism of these molecules directly to the mechanism of action of certain HIV therapies nih.gov. While this does not represent inhibition by a Gp4G analog, it demonstrates a significant molecular interaction between a viral enzyme and the class of dinucleoside polyphosphate molecules to which Gp4G belongs.

Separately, other guanine analogs, such as carbovir, have been shown to be potent inhibitors of HIV reverse transcriptase once they are anabolized into their triphosphate form inside the cell nactem.ac.uk.

Physiological and Biological Roles of Diguanosine Diphosphate Across Species

Gp4G in Crustaceans (e.g., Artemia salina)

The brine shrimp, Artemia salina, is an excellent model organism for studying stress tolerance, as it can endure extreme environmental conditions such as high salinity, desiccation, and anoxia (prolonged lack of oxygen). researchgate.netnih.gov A key molecule implicated in this remarkable resilience is Diguanosine diphosphate (B83284).

Role in Survival Under Extreme Environmental Conditions

Encysted embryos of Artemia franciscana have demonstrated the ability to survive for years in a state of continuous anoxia, during which their metabolic rate is virtually undetectable. nih.gov Research has shown that Gp4G, present in large quantities in these dormant cysts, is slowly consumed over extended periods of anoxia. researchgate.net This suggests that Gp4G serves as a long-term energy and nucleotide source, likely being metabolized to produce ATP and GTP, which are essential for maintaining cellular integrity and viability even in the absence of oxygen. researchgate.net The ability of Artemia to withstand such harsh conditions is a testament to unique biochemical adaptations, with Gp4G playing a central role.

Function in Embryonic Development and Anoxia Tolerance

In the early stages of embryonic activation in Artemia, there is a substantial consumption of Gp4G. researchgate.net It is hypothesized that Gp4G is broken down to provide the necessary ATP and GTP to fuel the initial processes of development. researchgate.net Furthermore, the tolerance of Artemia embryos to anoxia is closely linked to their Gp4G stores. Studies have shown that even after four years of continuous anoxia, a significant percentage of embryos remain viable and can proceed with development, albeit at a slower rate upon reintroduction to aerobic conditions. psu.edu This remarkable survival is attributed to the preservation of essential metabolites, including the precursors for embryonic development derived from Gp4G. psu.edu

The developmental process of Artemia franciscana from a cyst to a multicellular embryo involves significant cellular reorganization and is a point of interest for understanding crustacean development. researchgate.net The availability of energy from sources like Gp4G is critical for these early morphogenetic events.

Species-Specific Concentration Differences and Functional Divergence

While Gp4G is prominent in Artemia, the concentration and specific roles of such dinucleotides can vary among different crustacean species. The diverse physiological demands of various crustaceans, influenced by their specific habitats and life cycles, likely lead to functional divergence in the roles of these molecules. frontiersin.orgnih.gov For instance, the crustacean hyperglycemic hormone (CHH), a key regulator of stress responses and energy metabolism, is a major neuropeptide in many crustaceans, highlighting the complex endocrine control over physiological processes that Gp4G may influence. ucdavis.edumdpi.com

Presence and Comparative Roles in Mammalian Systems

While the study of Gp4G has been historically focused on crustaceans, there is growing interest in the presence and function of related dinucleotides in mammalian cells.

Comparative Analysis with Diadenosine Tetraphosphate (B8577671) (Ap4A)

Diadenosine tetraphosphate (Ap4A) is another dinucleotide that has been identified as a putative second messenger molecule in organisms from bacteria to humans. nih.gov In the bacterium Bacillus subtilis, Ap4A has been shown to regulate the biosynthesis of GTP by binding to and modulating the activity of inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in purine (B94841) metabolism. nih.gov This regulatory role of Ap4A in nucleotide metabolism provides a framework for understanding how similar molecules, like Gp4G, might function in mammalian cells. Both molecules have the potential to act as signaling molecules or "alarmones," alerting the cell to metabolic stress and triggering adaptive responses. nih.gov

Implications for Mammalian Cellular Adaptation Mechanisms

The ability of molecules like Gp4G and Ap4A to modulate fundamental cellular processes such as nucleotide metabolism has significant implications for mammalian cellular adaptation. Cells must constantly adapt to various stressors, and the regulation of energy and building blocks for nucleic acid synthesis is a critical component of this adaptation. nih.gov The mechanisms by which these dinucleotides influence enzyme activity and metabolic pathways could be part of a broader cellular strategy to maintain homeostasis and survive under adverse conditions. nih.gov Further research into the roles of Gp4G and other dinucleotides in mammalian systems may reveal novel pathways involved in cellular stress responses and adaptation.

Evolutionary Conservation of Dinucleotide Signaling Pathways

The use of dinucleotides as signaling molecules is an ancient and remarkably conserved mechanism, with roots tracing back to the earliest forms of life. scienceinschool.org The principles of this type of signal transduction are present from bacteria to higher organisms, including humans, underscoring their fundamental importance in cellular regulation. scienceinschool.org The persistence of these pathways throughout billions of years of evolution suggests a highly efficient and adaptable system for controlling key biological processes. nih.gov

Dinucleotide signaling pathways, particularly those involving cyclic dinucleotides, are widespread in the bacterial domain. mdpi.com Molecules like cyclic di-GMP (c-di-GMP) and cyclic di-AMP (c-di-AMP) act as second messengers, regulating crucial bacterial behaviors such as biofilm formation, motility, virulence, and cell cycle progression. nih.gov The enzymes responsible for the synthesis and degradation of these molecules, such as diguanylate cyclases (DGCs) with their conserved GGDEF domains and phosphodiesterases (PDEs) with EAL or HD-GYP domains, are widely distributed across diverse bacterial species. mdpi.com This broad conservation points to an early evolutionary origin for these signaling systems within prokaryotes.

The evolutionary journey of these signaling molecules extends into the eukaryotic domain, including plants and animals. In humans, the discovery of the cGAS-STING pathway, which recognizes cyclic GMP-AMP (cGAMP), highlights the conserved nature of dinucleotide sensing. This pathway is a critical component of the innate immune system, detecting the presence of foreign or damaged DNA and initiating an immune response. scienceinschool.org While the specific molecules and their downstream effectors may have diversified, the core concept of using a dinucleotide to trigger a cellular response has been maintained.

The conservation of these pathways is not just in the molecules themselves, but also in the structural motifs of the proteins that interact with them. For example, the Rossmann fold, a common structural motif for binding nucleotides like NADP, is found in enzymes across all kingdoms of life, indicating a shared evolutionary ancestry for nucleotide-binding proteins. wikipedia.org

The study of dinucleotide frequencies in genomes also provides evidence for their ancient origins. The frequencies of certain dinucleotides are conserved across a vast range of bacterial and archaeal genomes, which may be a remnant of the primordial genome. nih.gov As short sequences, dinucleotides have a higher probability of being conserved throughout evolution. nih.gov This genomic conservation may have laid the foundation for the evolution of specific dinucleotide-based signaling pathways.

The table below summarizes the roles of key dinucleotide signaling molecules and their components across different domains of life, illustrating the deep evolutionary conservation of these pathways.

| Signaling Molecule/Component | Domain | Species Example(s) | Physiological/Biological Role |

| Cyclic di-GMP (c-di-GMP) | Bacteria | Escherichia coli, Bacillus subtilis | Regulates the switch between planktonic (motile) and biofilm lifestyles, controls virulence factor secretion, and influences cell cycle progression. nih.gov |

| Cyclic di-AMP (c-di-AMP) | Bacteria, Archaea | Bacillus subtilis, Various archaeal species | Involved in regulating cell wall homeostasis, potassium transport, and DNA integrity. mdpi.com |

| Cyclic GMP-AMP (cGAMP) | Metazoa (including Humans) | Homo sapiens | Acts as a second messenger in the innate immune system (cGAS-STING pathway) to detect cytosolic DNA and trigger an antiviral response. scienceinschool.org |

| Guanosine (B1672433) diphosphate (GDP) | Eukarya, Bacteria, Archaea | Homo sapiens, Escherichia coli | Acts as a molecular switch in conjunction with GTP for G-proteins, which are involved in a vast array of signal transduction pathways. wikipedia.orgwikipedia.org |

| Guanosine tetraphosphate (ppGpp) | Bacteria, Plantae | Escherichia coli, Arabidopsis thaliana | A key regulator of the stringent response to nutritional stress, inhibiting processes like ribosome synthesis and cell growth. It also plays a role in photosynthesis regulation in plants. researchgate.net |

Advanced Research Methodologies for Diguanosine Diphosphate Studies

Analytical Techniques for Detection and Quantification

The detection and quantification of c-di-GMP in biological samples are fundamental to understanding its regulatory roles. Researchers utilize a variety of highly sensitive and specific techniques to measure its concentration and observe its dynamics within cellular environments.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of nucleotides like c-di-GMP. nih.govnih.gov It allows for the resolution of complex mixtures, enabling the isolation and quantification of the target molecule. nih.gov A key advantage of HPLC is its ability to separate c-di-GMP from other structurally similar nucleotides, such as GTP, GDP, and GMP. nih.gov

Mixed-mode chromatography (MMC) has emerged as a powerful tool for the analysis of polar and charged molecules like c-di-GMP, which are often poorly retained by traditional reversed-phase LC methods. nih.gov MMC columns utilize a combination of separation modes, typically reversed-phase and ion-exchange, to achieve enhanced selectivity and retention. nih.govchromatographyonline.com This approach allows for the separation of a wide array of chemical compounds by adjusting mobile phase conditions such as organic modifier content and ionic strength. nih.govchromatographyonline.com

For the separation of guanosine (B1672433) diphosphate (B83284) derivatives, specialized columns like Primesep SB and Coresep SB have been employed. sielc.comhelixchrom.com These columns operate on a mixed-mode mechanism of weak reversed-phase and strong anion-exchange, where retention is controlled by the concentration and pH of the buffer. sielc.com This methodology is particularly advantageous as it is compatible with mass spectrometry, simplifying the mobile phase by eliminating the need for ion-pairing agents. chromatographyonline.com

Table 1: HPLC Columns for Nucleotide Separation

| Column Name | Separation Principle | Key Features | Application Example |

|---|---|---|---|

| Primesep SB | Mixed-Mode (Weak Reversed-Phase & Strong Anion-Exchange) | Retention controlled by buffer concentration and pH. | Separation of guanosine diphosphate mannose and guanosine diphosphate fucose. sielc.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of nucleotides and their derivatives in complex biological matrices. nih.govnih.gov This technique couples the separation power of liquid chromatography with the precise mass analysis of mass spectrometry. It has been successfully applied to quantify endogenous deoxynucleoside triphosphates, including deoxyguanosine triphosphate (dGTP), in cellular lysates. nih.govsigmaaldrich.cn

The methodology often involves an initial separation of mono-, di-, and triphosphate moieties, followed by sensitive quantification using tandem mass spectrometry. nih.govsigmaaldrich.cn This approach offers a wide analytical range and high precision. For instance, a validated LC-MS/MS method for dNTPs demonstrated a linear range of 50 to 2500 fmol/sample for each dNTP. nih.gov Another study reported the successful quantification of adenosine (B11128), guanosine, and inosine (B1671953) nucleotides in human cells, highlighting the robustness of LC-MS/MS for such analyses. nih.gov

Table 2: Performance of a Validated LC-MS/MS Method for dNTP Quantification

| Analyte | Median Concentration (femtomole per million cells) | Interquartile Range |

|---|---|---|

| dATP | 143 | 116, 169 |

| dCTP | 737 | 605, 887 |

| dGTP | 237 | 200, 290 |

| TTP | 315 | 220, 456 |

Data from a study on peripheral blood mononuclear cells. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including c-di-GMP. researchgate.net Specifically, 13C NMR spectroscopy has been instrumental in confirming the structure of guanosine 5′-diphosphate, 3′-diphosphate and establishing the precise positions of the phosphate (B84403) attachments. nih.govnih.gov This technique provides detailed information about the carbon skeleton of a molecule.

Modern NMR techniques, including two-dimensional (2D)-NMR experiments, combined with advanced instrumentation, allow for the structural elucidation of new organic compounds even with sample amounts as low as 10 µg. researchgate.net For complex structural analysis, a standard dataset often includes 1H, COSY, HSQC, and HMBC spectra. hyphadiscovery.com

Ultraviolet (UV) Spectroscopy for Cellular Uptake Studies

Ultraviolet (UV) spectroscopy is a versatile technique that can be employed to study the cellular uptake of molecules that absorb UV light. researchgate.netmdpi.com The principle relies on the Beer-Lambert law, where the absorbance of a substance is directly proportional to its concentration in a solution. researchgate.net While direct UV detection of c-di-GMP for cellular uptake can be challenging due to interference from other cellular components, the technique is valuable for in vitro characterization. The intrinsic UV absorption of nucleotides, typically around 260 nm, can be used to determine their concentration. nih.gov

In the context of cellular uptake, more advanced methods are often preferred. However, the fundamental principle of UV absorbance is still applied in various analytical methods. For instance, in an HPLC-based assay for guanosine monophosphate kinase, the substrates and products (GMP, ATP, ADP, and GDP) were detected by their UV absorption at 260 nm to determine the reaction's progress. nih.gov

Bioluminescence-Based Nucleotide Determination

Bioluminescence-based biosensors have emerged as highly sensitive tools for the real-time monitoring of intracellular c-di-GMP levels. nih.gov These sensors often utilize Bioluminescence Resonance Energy Transfer (BRET), a technology that overcomes some limitations of Förster Resonance Energy Transfer (FRET), such as the need for external illumination. nih.gov

A notable example of a BRET-based biosensor for c-di-GMP involves an engineered marine luciferase (Nanoluc) and a variant of the c-di-GMP binding protein YcgR, which is placed between the luciferase and a fluorescent protein like Venus. nih.gov The binding of c-di-GMP to YcgR induces a conformational change, bringing the luciferase and the fluorescent protein into close proximity, which results in a BRET signal. nih.gov These biosensors are sensitive enough to detect even femtomolar concentrations of c-di-GMP and are suitable for high-throughput screening. nih.gov

Fluorescence-based methods, including FRET biosensors, also provide critical insights into the spatiotemporal dynamics of c-di-GMP signaling within single cells. nih.gov

In Vitro and Ex Vivo Experimental Models

Advanced research on diguanosine diphosphate (c-di-GMP) heavily relies on sophisticated in vitro and ex vivo experimental models to elucidate its complex roles in cellular processes. These models provide controlled environments to study the synthesis, degradation, and downstream effects of this second messenger.

Mammalian Cell Culture Systems (e.g., Hela cells, Fibroblasts, Keratinocytes)

Mammalian cell culture systems are instrumental in understanding the interaction of c-di-GMP with host cells, particularly in the context of bacterial infections and immune responses.

HeLa Cells: Studies using the human cervical cancer cell line, HeLa, have demonstrated that extracellular c-di-GMP can influence bacterial-host cell interactions. For instance, treatment with c-di-GMP has been shown to reduce the adherence of Staphylococcus aureus to HeLa cells. nih.govresearchgate.net In one study, a concentration of 200 μM c-di-GMP resulted in a significant decrease in the number of adherent bacteria per cell, from an average of 12 to 4, representing a reduction of approximately 66%. nih.gov No visible cytotoxic effects on the HeLa cells themselves were observed at concentrations up to 400 μM. nih.gov These findings suggest a potential role for c-di-GMP in modulating bacterial colonization of epithelial surfaces.

Fibroblasts: Human gingival fibroblasts (HGFs), which are key players in periodontal tissue homeostasis, have been used to investigate the cellular response to bacterial-derived c-di-GMP. tandfonline.comnih.govnih.govresearcher.liferesearchgate.net Global proteomics analysis of HGFs treated with 100 μM c-di-GMP revealed the upregulation of numerous proteins. nih.gov Notably, interferon signaling proteins such as ISG15, MX1, IFIT1, and IFIT3 were significantly increased. tandfonline.comnih.govresearcher.life Beyond the well-established STING pathway, these studies have indicated that c-di-GMP also modulates other cellular processes in fibroblasts, including necroptosis signaling, iron homeostasis, and protein ubiquitination. tandfonline.comresearcher.life Furthermore, in the presence of Porphyromonas gingivalis lipopolysaccharide (LPS), c-di-GMP was found to significantly increase the secretion of interleukin-10 (IL-10). nih.gov

Keratinocytes: The immortalized human keratinocyte cell line, HaCaT, has been a valuable model for studying the role of c-di-GMP in skin immunity. nih.govnih.govresearchgate.net Research has shown that stimulating HaCaT cells with c-di-GMP can enhance their innate immune responses against pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Pre-treatment of HaCaT cells with 125 μM c-di-GMP for 12 hours led to a 20-fold reduction in MRSA colonization. nih.govnih.gov This effect was attributed to the enhanced secretion of antimicrobial peptides, including human β-defensin (hBD)-1, hBD-2, hBD-3, and LL-37, as well as increased secretion of chemokines like CXCL1 and CXCL8. nih.gov

Table 1: Effects of c-di-GMP on Mammalian Cell Lines

| Cell Line | Experimental Model | Key Findings | c-di-GMP Concentration | Reference |

|---|---|---|---|---|

| HeLa | Bacterial Adherence Assay (S. aureus) | Reduced bacterial adherence by ~66% | 200 µM | nih.gov |

| Human Gingival Fibroblasts (HGFs) | Global Proteomics, Cytokine Secretion Assay | Upregulation of interferon-stimulated genes (ISG15, MX1, IFIT1, IFIT3); Increased IL-10 secretion (with LPS) | 100 µM | tandfonline.comnih.govnih.govresearcher.life |

| HaCaT (Keratinocytes) | Bacterial Colonization Assay (MRSA), Antimicrobial Peptide & Chemokine Secretion | 20-fold reduction in MRSA colonization; Enhanced secretion of antimicrobial peptides and chemokines | 125 µM | nih.govnih.gov |

Enzyme-Based Assays for Characterizing Synthetase and Hydrolase Activities

The intracellular concentration of c-di-GMP is tightly regulated by the opposing activities of diguanylate cyclases (DGCs), which synthesize it from two GTP molecules, and phosphodiesterases (PDEs), which degrade it. rsc.orgfrontiersin.orgnih.govoup.com A variety of in vitro enzyme-based assays have been developed to characterize the kinetics and regulation of these enzymes.

Spectrophotometric and Mass Spectrometric Methods: One common approach involves a spectrophotometric assay that detects the pyrophosphate (PPi) released during the synthesis of c-di-GMP by DGCs. nih.gov This method can be coupled with Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) for precise quantification of the c-di-GMP produced. nih.gov These techniques are valuable for determining enzyme activity, investigating the effects of signaling molecules on DGCs, and screening for potential inhibitors. nih.gov

Fluorescent Analog-Based Assays: The use of fluorescent c-di-GMP analogs, such as 2'-O-(N-methylanthraniloyl)-c-di-GMP (MANT-c-di-GMP), provides a real-time method to measure PDE activity. nih.gov The assay relies on the change in fluorescence upon enzymatic cleavage of the MANT-c-di-GMP substrate. This approach is suitable for high-throughput screening of PDE activators and inhibitors. nih.gov Another fluorescence-based assay utilizes a c-di-GMP-specific riboswitch that, upon binding to c-di-GMP, undergoes a conformational change, leading to the binding and fluorescence of a dye. lucernatechnologies.comlucernatechnologies.com This mix-and-read assay is highly selective and can be used for quantifying c-di-GMP in both enzymatic reactions and cell lysates. lucernatechnologies.comlucernatechnologies.com

Circular Dichroism (CD) Spectroscopy: A real-time method for quantifying both DGC and PDE activity has been developed using CD spectroscopy. oup.com This technique is based on the selective formation of an intercalated c-di-GMP dimer in the presence of manganese ions, which produces a characteristic intense CD spectrum. oup.com The change in this signal allows for the real-time monitoring of c-di-GMP synthesis or degradation. oup.com

Table 2: Enzyme-Based Assays for c-di-GMP Metabolism

| Assay Type | Principle | Application | Reference |

|---|---|---|---|

| Spectrophotometry (EnzChek® Pyrophosphate Assay) | Detects pyrophosphate released during c-di-GMP synthesis. | Quantification of DGC activity. | nih.gov |

| UPLC-MS/MS | Direct quantification of c-di-GMP. | Precise measurement of DGC and PDE products. | nih.gov |

| Fluorescent Analog Assay (MANT-c-di-GMP) | Change in fluorescence upon cleavage of a MANT-labeled c-di-GMP analog. | Real-time measurement of PDE activity; HTS for inhibitors/activators. | nih.gov |

| Riboswitch-Based Fluorescence Assay | c-di-GMP binding to a riboswitch induces fluorescence of a dye. | Quantification of c-di-GMP in various samples; HTS applications. | lucernatechnologies.comlucernatechnologies.com |

| Circular Dichroism (CD) Spectroscopy | Formation of a c-di-GMP-Mn2+ complex with a unique CD spectrum. | Real-time monitoring of both DGC and PDE activity. | oup.com |

Molecular and Genetic Approaches

Molecular and genetic tools are indispensable for dissecting the intricate c-di-GMP signaling networks within cells. These approaches allow researchers to manipulate the expression of key enzymes and to identify the direct molecular targets of this second messenger.

Gene Expression Modulation (e.g., Knockdown/Overexpression of Metabolizing Enzymes)

Modulating the expression of genes encoding DGCs and PDEs is a powerful strategy to investigate the physiological consequences of altered c-di-GMP levels. nih.govfrontiersin.orgresearchgate.netasm.orgnih.govscientificarchives.com

Overexpression and Knockout Studies: In numerous bacterial species, the overexpression of DGCs, which leads to elevated c-di-GMP levels, typically promotes biofilm formation and a sessile lifestyle. frontiersin.orgnih.gov Conversely, knocking out DGC genes or overexpressing PDE genes, which lowers c-di-GMP concentrations, often enhances motility. frontiersin.orgnih.govelifesciences.org For example, in Vibrio cholerae, high c-di-GMP levels are associated with increased production of extracellular polysaccharide (EPS) and biofilm formation, while low levels promote motility and biofilm dispersal. frontiersin.org Similarly, studies in Escherichia coli have shown that knocking out specific DGCs or PDEs can have significant effects on biofilm formation, sometimes without altering the global cellular c-di-GMP pool, suggesting the importance of localized signaling. nih.govasm.org

Transcriptional Regulation: The expression of c-di-GMP metabolizing enzymes is itself subject to complex regulation in response to environmental cues. frontiersin.orgresearchgate.net For instance, in Vibrio parahaemolyticus, surface sensing leads to differential transcription of genes containing GGDEF and EAL domains. researchgate.net Techniques like RNA sequencing and quantitative real-time PCR (qRT-PCR) are used to quantify these changes in gene expression under different conditions. researchgate.net

Protein-Nucleotide Interaction Studies

Identifying the proteins that directly bind to c-di-GMP is crucial for understanding its downstream signaling pathways. rsc.orgnih.gov Various biochemical and biophysical methods are employed to study these interactions.

Affinity-Based Proteomics: A prominent technique is chemical proteomics, which often utilizes a functionalized c-di-GMP analog, such as 2'-aminohexylcarbamoyl-c-di-GMP (2'-AHC-c-di-GMP). nih.gov This analog is immobilized on a resin and used in affinity pull-down experiments to capture c-di-GMP-binding proteins from cell lysates. The enriched proteins are then identified by high-resolution mass spectrometry. nih.gov

Biophysical Interaction Analysis: Surface Plasmon Resonance (SPR) is a powerful tool for quantifying the binding affinity and kinetics between c-di-GMP and its protein targets in vitro. nih.gov This technique measures changes in the refractive index at the surface of a sensor chip where one of the binding partners is immobilized.

Structural Biology Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide high-resolution structural information about c-di-GMP-protein complexes. pnas.orgyoutube.com NMR has been used to show that a short peptide derived from a c-di-GMP effector protein can bind to c-di-GMP with high affinity and specificity. pnas.org Structural studies have revealed diverse binding modes, with c-di-GMP interacting with its protein partners as a monomer, a stacked dimer, or even higher-order oligomers. nih.govpnas.orgnih.gov These studies have also identified conserved binding motifs in effector proteins, such as the PilZ domain. nih.gov

Table 3: Methods for Studying c-di-GMP-Protein Interactions

| Methodology | Description | Key Application | Reference |

|---|---|---|---|

| Chemical Proteomics (Affinity Pull-down) | Uses immobilized c-di-GMP analogs to capture binding proteins from cell lysates. | Identification of novel c-di-GMP effector proteins. | nih.gov |

| Surface Plasmon Resonance (SPR) | Measures real-time binding kinetics and affinity between c-di-GMP and proteins. | Quantitative characterization of protein-nucleotide interactions. | nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural and dynamic information about c-di-GMP-protein complexes in solution. | Characterizing binding interfaces and conformational changes. | pnas.orgyoutube.com |

| X-ray Crystallography | Determines the three-dimensional structure of c-di-GMP bound to its protein targets at atomic resolution. | Elucidation of detailed binding mechanisms and modes. | nih.gov |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding to determine thermodynamic parameters of the interaction. | Confirmation and quantification of binding affinity. | youtube.com |

Q & A

Q. What enzymatic methods are used to synthesize diguanosine diphosphate (Gp2G) in vitro?

this compound can be synthesized using GTP:GTP guanylyltransferase , an enzyme that catalyzes the condensation of two GTP molecules into P1,P4-bis(5'-guanosyl) tetraphosphate (Gp4G) with the release of pyrophosphate . For linear this compound (Gp2G), researchers may modify reaction conditions (e.g., pH, substrate analogs) or employ phosphatase treatment to reduce phosphate linkages. Buffer systems like sodium phosphate (pH 7.0–7.5) are critical for enzyme activity and stability . Reaction progress can be monitored via HPLC or mass spectrometry (MS) .

Q. How can researchers quantify this compound concentrations in cellular extracts?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantification due to its high sensitivity and specificity. For example, GDP (guanosine diphosphate) detection methods can be adapted by optimizing ion-pairing reagents or column chemistry for Gp2G separation . Internal standards (e.g., isotopically labeled Gp2G) improve accuracy in complex matrices like hypoxic Artemia embryo lysates .

Q. What buffer systems are optimal for stabilizing this compound during experiments?

Sodium phosphate buffers (pH 6.5–7.5) are recommended, as they provide consistent ionic strength and minimize hydrolysis. Use ACS-grade dibasic sodium phosphate (Na₂HPO₄) and monobasic salts to prepare buffers, ensuring purity ≥99% to avoid metal ion contamination . For long-term storage, freeze aliquots at -80°C in neutral pH buffers to prevent degradation .

Advanced Research Questions

Q. How do structural differences between cyclic and linear diguanosine phosphates affect riboswitch binding?

Cyclic diguanylate (c-di-GMP) binds riboswitches via specific phosphate-backbone interactions, while linear analogs like Gp2G may lack conformational rigidity, reducing affinity . To study this, perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to compare binding thermodynamics. Structural insights can be further resolved using X-ray crystallography or NMR with riboswitch aptamers co-crystallized with Gp2G .

Q. What metabolic pathways involve this compound under hypoxia, and how can they be mapped?

In hypoxic Artemia embryos, diguanosine nucleotides (e.g., Gp4G) are metabolized via enzymes like P1,P4-bis(5’-guanosyl) tetraphosphate asymmetrical-pyrophosphohydrolase (E2) and nucleoside diphosphate kinase (E3) . Use ¹³C/¹⁵N isotopic tracing with labeled GTP to track flux through these pathways. Knockdown studies (e.g., siRNA targeting E1/E2) can validate enzyme roles in maintaining energy homeostasis during hypoxia.

Q. How can kinetic parameters of GTP:GTP guanylyltransferase be determined for Gp2G synthesis?

Perform Michaelis-Menten kinetics by varying GTP concentrations (0.1–5 mM) in sodium phosphate buffer (pH 7.2). Measure initial reaction rates via UV spectrophotometry (absorbance at 254 nm for nucleotide products) or thin-layer chromatography (TLC) . Calculate and using nonlinear regression. Include pyrophosphatase to drive reactions to completion .

Q. What challenges arise in crystallizing this compound-protein complexes?

Gp2G’s flexibility and charge density hinder crystallization. Strategies include:

Q. How does phosphate buffer ionic strength impact enzymatic synthesis of this compound?

High ionic strength (>150 mM) may inhibit GTP:GTP guanylyltransferase by reducing substrate binding. Test buffers with 10–100 mM sodium phosphate (pH 7.0) and monitor activity via HPLC. Supplement with 1–5 mM Mg²⁺ to enhance enzyme processivity without precipitating nucleotides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.